Welcome to the BenchChem Online Store!
molecular formula C14H10F2O2 B7858652 (2,4-Difluorophenyl)(3-methoxyphenyl)methanone

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone

Cat. No. B7858652
M. Wt: 248.22 g/mol
InChI Key: NRHGFTWHTHCFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253165B2

Procedure details

Combine (2,4-difluoro-phenyl)-(3-methoxy-phenyl)-methanol (Compound 7) (89.2 g, 357 mmol), manganese oxide (96 g, 1.1 mol), and toluene (500 mL) and heat to reflux, under a nitrogen atmosphere for 2 hours. TLC (30% ethyl acetate in heptane) shows that the reaction is complete. Filter reaction mixture through celite® and concentrate. Purify by column chromatography using a graded solvent mixture of 10% dichloromethane in heptane to 50% dichloromethane in heptane to give an oil. Cool overnight to solidify, and triturate with pentane to give the title compound as a white solid (51.7 g, 58% Yield). NMR is consistent with the final, desired compound. mp=50° C.-52° C.
Name
(2,4-difluoro-phenyl)-(3-methoxy-phenyl)-methanol
Quantity
89.2 g
Type
reactant
Reaction Step One
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
96 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=1)[OH:10].C1(C)C=CC=CC=1.C(OCC)(=O)C>CCCCCCC.[O-2].[Mn+2]>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=1)=[O:10] |f:4.5|

Inputs

Step One
Name
(2,4-difluoro-phenyl)-(3-methoxy-phenyl)-methanol
Quantity
89.2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(O)C1=CC(=CC=C1)OC
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(O)C1=CC(=CC=C1)OC
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
96 g
Type
catalyst
Smiles
[O-2].[Mn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux, under a nitrogen atmosphere for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
reaction mixture through celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography
ADDITION
Type
ADDITION
Details
a graded solvent mixture of 10% dichloromethane in heptane to 50% dichloromethane in heptane
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
Cool overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
triturate with pentane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.